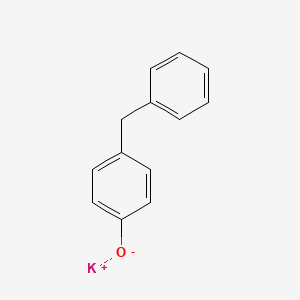

Potassium p-benzylphenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85712-11-4 |

|---|---|

Molecular Formula |

C13H11KO |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

potassium;4-benzylphenolate |

InChI |

InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |

InChI Key |

LVWLHNMRKLARRE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium P Benzylphenolate

Classical and Contemporary Synthetic Routes to p-Benzylphenol Precursors

The synthesis of p-benzylphenol is a cornerstone for the production of potassium p-benzylphenolate. The methodologies to achieve this synthesis are diverse, ranging from traditional electrophilic aromatic substitutions to modern catalytic approaches.

Etherification and Alkylation Strategies for Aromatic Scaffolds

A predominant method for the synthesis of p-benzylphenol involves the direct alkylation of phenol (B47542) with a benzylating agent. This reaction falls under the category of Friedel-Crafts alkylation, a fundamental process in organic chemistry for the formation of carbon-carbon bonds.

In a typical procedure, phenol is reacted with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a Lewis acid catalyst. Zinc chloride (ZnCl₂) is a commonly employed catalyst for this transformation. The reaction proceeds via the formation of a benzyl carbocation, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. Due to the directing effect of the hydroxyl group, a mixture of ortho- and para-substituted products is often obtained, with the para-isomer, p-benzylphenol, being a significant component.

| Reactants | Catalyst | Key Transformation | Product(s) |

| Phenol, Benzyl Chloride | Zinc Chloride (ZnCl₂) | Friedel-Crafts Alkylation | p-Benzylphenol, o-Benzylphenol |

| p-Substituted Phenols, Benzylating Agents | Zeolites (Faujasite type) | Shape-Selective Alkylation | p-Substituted o-benzylphenols |

| Benzyl Phenyl Ether | Activated Alumina (B75360) | Intramolecular Rearrangement | o-Benzylphenol, p-Benzylphenol |

Modern variations of this reaction have focused on improving selectivity and employing more environmentally benign catalysts. Zeolites, particularly those of the faujasite type, have been utilized as shape-selective catalysts for the benzylation of phenols. These microporous materials can favor the formation of a specific isomer by sterically hindering the formation of others within their channels. For instance, the reaction of p-substituted phenols with benzylating agents in the presence of faujasite-type zeolites has been shown to selectively yield p-substituted o-benzylphenols.

Another approach to benzylphenols involves the rearrangement of benzyl phenyl ethers. The Fries rearrangement or similar acid-catalyzed rearrangements can be employed to convert a benzyl phenyl ether, formed via Williamson ether synthesis, into the isomeric benzylphenols. For example, heating benzyl phenyl ether in the presence of activated alumina can lead to the formation of both o-benzylphenol and p-benzylphenol.

Phenolic Hydroxylation Techniques, e.g., Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classical method for the introduction of a hydroxyl group onto a phenol ring, typically at the para position. wikipedia.org The reaction involves treating a phenol with potassium persulfate in an alkaline solution. wikipedia.org While this reaction does not directly produce p-benzylphenol, it represents a fundamental technique for the hydroxylation of phenolic precursors.

The mechanism is believed to involve the formation of a persulfate ester intermediate, which then rearranges and is subsequently hydrolyzed to yield a hydroquinone (B1673460) derivative. wikipedia.org If the para position of the starting phenol is already occupied, the hydroxylation occurs at an available ortho position. organicreactions.org

In the context of synthesizing a precursor for p-benzylphenol, one could envision a multi-step sequence. For instance, a different aromatic compound could be hydroxylated via the Elbs persulfate oxidation to introduce a phenolic hydroxyl group. This hydroxylated intermediate could then be subjected to further reactions, such as a cross-coupling reaction, to introduce the benzyl moiety. However, this is a more circuitous route compared to the direct alkylation methods described previously and is generally less employed for the synthesis of p-benzylphenol itself. The yields of the Elbs persulfate oxidation can be moderate to low, which is a significant drawback of this method. wikipedia.org

Direct Synthesis of this compound from p-Benzylphenol

Once p-benzylphenol is obtained, its conversion to this compound is a straightforward acid-base reaction.

Deprotonation Strategies for Phenolic Hydroxyl Groups

The hydroxyl group of p-benzylphenol is acidic due to the resonance stabilization of the resulting phenolate (B1203915) anion. This acidity allows for its deprotonation by a suitable base to form the corresponding potassium salt. The choice of base is critical to ensure complete and efficient conversion.

Strong potassium bases are typically employed for this purpose. Common deprotonating agents include:

Potassium Hydride (KH): A powerful, non-nucleophilic base that reacts with the acidic proton of the phenol to liberate hydrogen gas, driving the reaction to completion.

Potassium tert-Butoxide (KOt-Bu): A strong, sterically hindered base that is also effective for the deprotonation of phenols. It is soluble in organic solvents like tetrahydrofuran (B95107) (THF), facilitating homogeneous reaction conditions.

The reaction is typically carried out in an anhydrous aprotic solvent, such as THF or diethyl ether, to prevent the reaction of the strong base with water and to ensure the stability of the resulting this compound. The progress of the reaction can often be monitored by the cessation of hydrogen gas evolution when using potassium hydride.

| Precursor | Deprotonating Agent | Solvent | Product | Byproduct |

| p-Benzylphenol | Potassium Hydride (KH) | Tetrahydrofuran (THF) | This compound | Hydrogen (H₂) |

| p-Benzylphenol | Potassium tert-Butoxide (KOt-Bu) | Tetrahydrofuran (THF) | This compound | tert-Butanol |

Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of substituted phenols continues to evolve, with a focus on developing more efficient, selective, and sustainable methods. While specific novel syntheses for this compound are not extensively documented, advancements in catalytic cross-coupling reactions offer promising alternative routes to its precursor, p-benzylphenol.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of carbon-carbon bonds. A potential novel approach to p-benzylphenol could involve the coupling of a boronic acid derivative with a suitable aromatic partner. For example, the Suzuki coupling of 4-hydroxyphenylboronic acid with a benzyl halide, or conversely, benzylboronic acid with a 4-halophenol, in the presence of a palladium catalyst and a base, could theoretically yield p-benzylphenol.

Furthermore, advancements in catalyst design are leading to more active and selective systems for traditional reactions. For instance, the development of novel solid acid catalysts could offer improved performance and easier separation in Friedel-Crafts type alkylations compared to traditional Lewis acids. Similarly, research into solvent-free oxidation of benzylic alcohols to aldehydes using heterogeneous catalysts, such as palladium supported on graphitic carbon nitride, highlights the ongoing efforts to develop greener synthetic methodologies that could be adapted for the synthesis of precursors to p-benzylphenol.

These modern catalytic methods hold the potential to provide more efficient and environmentally friendly pathways to p-benzylphenol and, by extension, to this compound.

Elucidation of Reaction Mechanisms and Chemical Transformations of P Benzylphenolate Species

Nucleophilic Reactivity of the Phenolate (B1203915) Anion

The phenolate anion of potassium p-benzylphenolate is a potent nucleophile, readily participating in reactions with a variety of electrophilic compounds. This reactivity is a cornerstone of its synthetic utility.

The p-benzylphenolate anion exhibits significant nucleophilic character, enabling it to react with various electrophilic centers. The principles of Hard and Soft, Acids and Bases (HSAB) theory suggest that electrophiles will preferentially and more rapidly form covalent bonds with nucleophiles of similar softness or hardness nih.gov. As a nucleophile, the phenolate oxygen can attack electron-deficient carbons, leading to the formation of new carbon-oxygen bonds.

These reactions are not indiscriminate; they show a degree of selectivity based on the properties of the interacting electrophile and nucleophile nih.gov. For instance, in reactions with compounds containing multiple electrophilic sites, the phenolate will preferentially attack the most susceptible center, a process influenced by both electronic and steric factors. The reactivity of the electrophile is directly correlated to the rate of adduct formation nih.gov. Soft electrophiles tend to react selectively with soft, highly reactive nucleophiles like cysteine thiolates in biological contexts, a principle that can be extended to the phenolate anion's interactions in chemical synthesis nih.gov.

Table 1: General Nucleophilic Reactions of Phenolates

| Reactant Class | Electrophilic Center | Product Type |

|---|---|---|

| Alkyl Halides | sp³ Carbon | Ether |

| Epoxides | sp³ Carbon (of epoxide ring) | β-Hydroxy Ether |

| Aldehydes/Ketones | sp² Carbonyl Carbon | Hemiacetal/Acetal intermediate |

| Acyl Halides/Anhydrides | sp² Carbonyl Carbon | Ester |

Epoxides, three-membered oxygen-containing heterocycles, are highly reactive due to significant ring strain and are prime substrates for ring-opening reactions with nucleophiles like p-benzylphenolate nih.govrsc.org. The nucleophilic attack typically occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a functionalized alcohol derivative. This transformation is a versatile and effective method for creating complex molecules and is widely used in the synthesis of natural products nih.govrsc.org.

The regioselectivity of the ring-opening reaction on unsymmetrical epoxides is a critical aspect. With nucleophiles such as organolithium or Grignard reagents, the reaction is regioselective, leading to substitution at the less sterically hindered carbon position in high yields utep.edu. While specific studies on p-benzylphenolate are limited, its behavior can be inferred from similar potassium-based nucleophiles. For example, α-cumylpotassium has been studied extensively in ring-opening reactions with epoxides like cyclohexene (B86901) oxide utep.edu. The presence of the potassium cation can influence the reaction, sometimes acting as a Lewis acid to activate the epoxide towards ring opening mdpi.com. The aromatic rings within the p-benzylphenolate structure could potentially interact with the potassium cation, influencing the yield and stereochemistry of the product utep.edu.

Oxidative Transformations and Radical Chemistry

The p-benzylphenolate structure, containing both a phenol (B47542) ring and a benzylic methylene (B1212753) group, is susceptible to oxidative transformations that can proceed through radical-based mechanisms.

The oxidation of p-benzylphenol, the conjugate acid of the phenolate, can proceed via a radical-driven chain mechanism. The thermochemistry of this process has been studied using Density Functional Theory (DFT) approaches researchgate.netresearchgate.net. The mechanism involves the formation of various radical intermediates and transition states researchgate.net.

The stability of the bonds formed during oxidation influences the reaction products. For instance, due to the increased stability of the >C(X)─O2• bond (where X = OH), higher temperatures can be utilized for the chain production of certain peroxide species at high concentrations of p-benzylphenol researchgate.netresearchgate.net. Conversely, at low concentrations of p-benzylphenol, other reaction pathways become more significant researchgate.netresearchgate.net. The formation of intermediates, such as Van der Waals complexes of O2 with aromatic radicals, plays a role in these oxidation processes researchgate.netresearchgate.net.

Table 2: Key Steps in the Proposed Radical Oxidation of p-Benzylphenol

| Step | Description | Key Species Involved |

|---|---|---|

| Initiation | Formation of initial radical species from p-benzylphenol. | p-benzylphenol, Initiator |

| Propagation | Reaction of radicals with O₂ to form peroxide radicals. | >C•(H) radical, O₂, p-PhC(O₂•)HPhOH |

| Branching | Formation of stable intermediates and further reaction pathways. | p-PhC(O₂H)HPhOH, p-PhC(O₂H)(OH)PhOH |

| Termination | Combination of radical species to form stable products. | Various radical species |

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of reacting with multiple sites on the p-benzylphenolate molecule quora.comyoutube.com. The reaction outcome is highly dependent on the conditions, such as temperature and pH (acidic, neutral, or basic) quora.comyoutube.comlibretexts.orgchemguide.co.uk.

Under vigorous conditions (e.g., hot, concentrated, acidified KMnO₄), the benzylic carbon of the p-benzyl group is susceptible to oxidation. For this side-chain oxidation to occur, the benzylic carbon must be bonded to at least one hydrogen atom youtube.comyoutube.com. The reaction typically proceeds to cleave all other carbons attached to the benzylic carbon, oxidizing it fully to a carboxylic acid youtube.comyoutube.com. Therefore, the benzyl (B1604629) group of p-benzylphenolate would be oxidized to a carboxyl group, attached to the phenol.

Simultaneously, the phenol ring itself is sensitive to oxidation. Strong oxidizing agents like acidified potassium manganate(VII) can be destructive, tending to break carbon-carbon bonds within the aromatic ring libretexts.orgchemguide.co.uk. Under milder, cold, and dilute alkaline conditions, alkenes are oxidized by KMnO₄ to diols libretexts.orgchemguide.co.uk. While not an alkene, the phenol ring's electron-rich nature makes it reactive. The purple permanganate ion (MnO₄⁻) is reduced during the reaction, typically to colorless Mn²⁺ in acidic solution or to a brown precipitate of manganese dioxide (MnO₂) in neutral or basic conditions, providing a visual indicator of the reaction's progress quora.comyoutube.com.

Electrolytic and Electrochemical Reaction Pathways

Electrolysis utilizes an external electrical energy source to drive a non-spontaneous chemical reaction libretexts.orgyoutube.com. In an electrolytic cell containing this compound, the compound can undergo oxidation or reduction depending on the setup. An electrolytic cell consists of two electrodes (anode and cathode) submerged in an electrolyte solution libretexts.org. Oxidation occurs at the anode, and reduction occurs at the cathode libretexts.orgyoutube.com.

For an aqueous solution of this compound, multiple species can react at the electrodes: the p-benzylphenolate anion, potassium cations (K⁺), and water (H₂O) itself youtube.com.

At the Anode (Oxidation): The p-benzylphenolate anion would migrate to the positive anode. Here, it would compete with water for oxidation. The phenolate is likely to be oxidized, potentially leading to polymerization or the formation of quinone-type structures through the loss of electrons.

At the Cathode (Reduction): The potassium cations (K⁺) would migrate to the negative cathode. Here, they compete with water for reduction. Because the reduction of water to hydrogen gas and hydroxide (B78521) ions has a much more favorable (less negative) reduction potential than the reduction of K⁺ ions, water will be preferentially reduced youtube.com.

Table 3: Potential Half-Reactions in Aqueous Electrolysis of this compound

| Electrode | Competing Species | Likely Half-Reaction | Standard Potential (Approx.) |

|---|---|---|---|

| Anode (Oxidation) | p-benzylphenolate⁻, H₂O | Oxidation of p-benzylphenolate | Varies |

| 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻ | -1.23 V | ||

| Cathode (Reduction) | K⁺, H₂O | 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) | -0.83 V (at standard conditions) |

| K⁺(aq) + e⁻ → K(s) | -2.93 V |

Complexation and Supramolecular Interactions of p-Benzylphenolate Species

The potassium salt of p-benzylphenol, this compound, possesses a rich potential for engaging in complexation and supramolecular chemistry. This arises from the interplay of the localized negative charge on the phenolate oxygen, the delocalized π-system of the two aromatic rings, and the coordinating nature of the potassium cation. While specific detailed research on the supramolecular structures of this compound is not extensively documented, its interactions can be inferred from the well-established chemistry of potassium phenolates and related aromatic systems.

The primary coordination site for the potassium cation is the phenolate oxygen, which acts as a hard Lewis base. However, the interactions extend beyond a simple ion pair. The potassium ion can also engage in cation-π interactions with the electron-rich aromatic rings of the p-benzylphenolate anion. Furthermore, the presence of suitable donor molecules, such as crown ethers, can lead to the formation of well-defined coordination complexes. In the solid state, these interactions can direct the assembly of extended supramolecular structures.

A significant aspect of the chemistry of potassium phenolates involves their complexation with macrocyclic polyethers, commonly known as crown ethers. The size of the crown ether's cavity is a crucial determinant of its binding affinity for different cations. For potassium, 18-crown-6 (B118740) is an ideal host due to the complementary sizes of the cation and the ether's cavity wikipedia.org. The oxygen atoms of the crown ether are well-positioned to coordinate with the potassium ion, effectively encapsulating it wikipedia.org. This complexation can enhance the solubility of the potassium salt in nonpolar organic solvents wikipedia.org.

In such a complex, the potassium ion is coordinated by the six oxygen atoms of the 18-crown-6 ligand, in addition to its interaction with the phenolate oxygen. The resulting structure is a stable, charge-separated complex where the p-benzylphenolate acts as the counter-anion. The benzyl group of the phenolate can further influence the supramolecular assembly through weak interactions, such as π-π stacking with neighboring aromatic rings.

The coordination of potassium ions is not limited to crown ethers. Other ligands, including those with nitrogen and oxygen donor atoms, can also form stable complexes. For instance, studies on potassium quinolin-8-olates complexed with 18-crown-6 have provided detailed structural information, including bond lengths between the potassium ion and the coordinating oxygen and nitrogen atoms scispace.com. These studies reveal that the K-O bond distances in such complexes can vary depending on the electronic properties of the phenolate-type ligand scispace.com.

In the absence of strong coordinating ligands like crown ethers, this compound can form aggregates and polymeric structures in the solid state. These assemblies are stabilized by a combination of ionic K-O interactions and weaker K-π interactions with the aromatic rings. Research on other bulky potassium phenolate complexes has shown that π-interactions between the phenyl rings of the ligand and the potassium center can be a stabilizing feature in the solid-state structure nih.gov.

The following table provides representative data on the coordination of potassium ions with phenolate and crown ether ligands, drawn from studies of analogous compounds.

| Complex/Interaction | Coordinating Atoms | Typical K-Atom Distance (Å) | Coordination Number of K+ |

| K+ with Phenolate Oxygen | O | 2.44 - 2.73 | Varies |

| K+ with 18-Crown-6 | 6 x O | 2.67 - 3.13 | 6-8 |

| K+ with Phenyl Ring (Cation-π) | C | 3.21 - 3.54 | Varies |

| K+ with Quinolin-8-olate | N, O | K-N: ~2.83, K-O: ~2.73 | Varies |

This data is illustrative and compiled from studies on various potassium phenolate and crown ether complexes to represent typical coordination environments. scispace.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Potassium P Benzylphenolate and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within potassium p-benzylphenolate. The analysis hinges on comparing the spectrum of the salt with that of its precursor, p-benzylphenol.

In the FT-IR spectrum of p-benzylphenol, a prominent broad absorption band corresponding to the hydroxyl (-OH) group stretching vibration is typically observed in the 3200-3600 cm⁻¹ region. Upon formation of the potassium salt, this band disappears, providing clear evidence of deprotonation. Another key vibrational mode is the C-O stretching vibration, which in p-benzylphenol appears around 1200-1260 cm⁻¹. For the phenolate (B1203915), this bond gains more double-bond character, causing a shift in its vibrational frequency.

Other significant peaks for structural confirmation include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene (B1212753) (-CH₂-) bridge, typically seen between 2850 and 2960 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the two phenyl rings.

Aromatic C-H out-of-plane bending: Bands in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern of the aromatic rings.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C-C bonds are often more intense in the Raman spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule. nist.govunige.ch

Table 1: Key FT-IR Vibrational Frequencies for p-Benzylphenol and Expected Changes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for p-Benzylphenol | Expected Change for this compound |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) | Disappearance of the band |

| Phenolic C-O | C-O Stretch | ~1230 | Shift to a different frequency |

| Aromatic C-H | C-H Stretch | 3000-3100 | Minor shifts |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Minor shifts |

| Aromatic C=C | Ring Stretch | 1450-1600 | Minor shifts and intensity changes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR are standard methods for characterizing the organic part of the molecule.

The ¹H NMR spectrum of p-benzylphenol typically shows distinct signals for the aromatic protons on both rings, the methylene protons, and the hydroxyl proton. nih.govchemicalbook.com The formation of the potassium phenolate leads to the disappearance of the acidic hydroxyl proton signal and causes a noticeable upfield shift (to lower ppm values) for the protons on the phenolic ring. This is due to the increased electron density on the ring from the negatively charged oxygen atom. The signals for the benzyl (B1604629) group protons are less affected.

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. nih.gov The carbon atom attached to the oxygen (C-O) experiences a significant downfield shift upon phenolate formation, while other carbons in the phenolic ring shift upfield.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for p-Benzylphenol

| Atom | Type | Representative Chemical Shift (ppm) | Expected Shift upon Phenolate Formation |

| ¹H | Aromatic (Phenolic Ring) | 6.8 - 7.2 | Upfield shift |

| ¹H | Aromatic (Benzyl Ring) | 7.2 - 7.4 | Minor shift |

| ¹H | Methylene (-CH₂-) | ~3.9 | Minor shift |

| ¹H | Hydroxyl (-OH) | Variable (e.g., ~5.0) | Signal disappears |

| ¹³C | C-O (Phenolic Ring) | ~154 | Downfield shift |

| ¹³C | Aromatic (Phenolic Ring) | 115 - 131 | Upfield shifts |

| ¹³C | Methylene (-CH₂-) | ~41 | Minor shift |

| ¹³C | Aromatic (Benzyl Ring) | 126 - 142 | Minor shifts |

Note: Actual chemical shifts can vary based on the solvent and concentration.

Conformational studies can be performed using advanced NMR techniques. auremn.org.brnih.govmdpi.com For a flexible molecule like p-benzylphenolate, the orientation of the two aromatic rings relative to each other can be investigated. Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons on the different rings, providing insights into the preferred conformation in solution.

Furthermore, ³⁹K NMR spectroscopy, while challenged by the quadrupolar nature of the potassium nucleus which results in broad signals, can be used to study the ionic environment around the potassium cation. huji.ac.ilnih.govpascal-man.comnih.gov Changes in the ³⁹K chemical shift or relaxation times can indicate the degree of ion pairing and solvation in different solvents.

Mass Spectrometry (MS) Coupled Techniques (e.g., GC-MS) for Product Identification

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of compounds. For a salt like this compound, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility. Analysis is typically performed on the protonated form, p-benzylphenol, or a volatile derivative. thermofisher.commdpi.com

The electron ionization (EI) mass spectrum of p-benzylphenol would show a distinct molecular ion peak (M⁺) at m/z 184. nist.govnih.govnist.gov The fragmentation pattern is key to confirming the structure. Common fragmentation pathways include:

Loss of a hydrogen atom: leading to a peak at m/z 183.

Benzylic cleavage: The most characteristic fragmentation involves the cleavage of the bond between the methylene group and the phenolic ring, resulting in the formation of a stable tropylium (B1234903) cation at m/z 91.

Formation of a hydroxytropylium ion: Cleavage can also lead to a fragment at m/z 107.

Table 3: Key Mass Fragments for p-Benzylphenol (m/z)

| m/z | Identity | Description |

| 184 | [M]⁺ | Molecular Ion |

| 183 | [M-H]⁺ | Loss of a hydrogen atom |

| 107 | [HOC₆H₄CH₂]⁺ | Hydroxytropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Techniques like Electrospray Ionization (ESI-MS) or Field Desorption (FD-MS) could potentially be used to analyze the intact potassium salt, where one might observe ions corresponding to the phenolate anion [M-K]⁻ or cationized species like [M+K]⁺ depending on the mode of analysis. nih.govresearchgate.net

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

To make this compound amenable to GC-MS analysis, a derivatization step is crucial. nih.govyoutube.com This chemical modification process converts the non-volatile, polar phenolate into a volatile and thermally stable derivative. libretexts.org

Common derivatization strategies for phenols include:

Silylation: This is one of the most widely used methods. The active hydrogen of the phenol (B47542) (after re-protonation) is replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. researchgate.net The resulting silyl ethers are significantly more volatile and produce characteristic mass spectra that are useful for identification.

Acylation: In this method, the phenolic hydroxyl group is converted into an ester using an acylating agent like acetic anhydride (B1165640) or a perfluoroacyl anhydride. This increases volatility and can improve chromatographic separation.

Alkylation: This involves converting the phenol into an ether, for example, by reaction with an alkyl halide. Methylation is a common alkylation strategy. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility, stability of the derivative, and the need for sensitive detection. nih.govyoutube.com These strategies are essential for the quality control and impurity profiling of p-benzylphenol and its derivatives in various matrices.

Elemental Analysis and Inorganic Component Characterization (e.g., ICP-MS, LIBS)

To confirm the elemental composition and stoichiometry of this compound, particularly the presence and quantity of potassium, highly sensitive atomic spectroscopy techniques are employed.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental and isotopic composition of a sample. institut-kuhlmann.despectroscopyonline.comnih.govresearchgate.net A digested sample of this compound can be analyzed to provide a precise quantification of potassium. This is crucial for verifying the purity of the salt and ensuring the correct 1:1 molar ratio of potassium to the p-benzylphenolate anion. ICP-MS can also detect and quantify trace metal impurities, which is vital for quality control in pharmaceutical or industrial applications. researchgate.net

Laser-Induced Breakdown Spectroscopy (LIBS) is another rapid elemental analysis technique. optica.orgnih.govresearchgate.netnih.gov It uses a high-energy laser pulse to create a plasma on the sample surface. The light emitted from the plasma is then analyzed to identify the elemental composition based on characteristic atomic emission lines. LIBS can be used for the rapid, often qualitative or semi-quantitative, analysis of potassium in solid samples of this compound with minimal sample preparation. optica.orglibs-info.com It is particularly useful for process monitoring and quality screening.

X-ray Diffraction (XRD) and Crystallographic Investigations

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline phase. It can be used to identify the compound, assess its phase purity, and distinguish between different polymorphic forms, which may have different physical properties.

Theoretical and Computational Chemistry Approaches to P Benzylphenolate Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, particularly atoms, molecules, and the condensed phases.

DFT calculations would allow for the prediction of various electronic properties of the p-benzylphenolate anion. Key parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential could be determined. These calculations are fundamental for predicting the molecule's reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding its chemical stability.

A primary application of DFT is the mapping of reaction pathways. For p-benzylphenolate, this would involve calculating the energy changes that occur as it undergoes a chemical reaction. Researchers could model potential reactions, such as O-alkylation or reactions at the aromatic rings, to determine their feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For the p-benzylphenolate ion, MD simulations could be used to explore its conformational landscape. The benzyl (B1604629) and phenyl groups can rotate around the central C-O-C linkage, leading to various spatial arrangements (conformers). MD simulations would reveal the most stable conformers and the energy barriers between them. Furthermore, in a simulation including potassium ions and a solvent (like water), MD could provide detailed information on intermolecular interactions, such as ion-pairing between the potassium cation and the phenolate (B1203915) oxygen, and the solvation structure around the ion pair.

Thermodynamic and Kinetic Modeling of Chemical Processes

Building upon the data from DFT and other methods, comprehensive models for the thermodynamic and kinetic behavior of p-benzylphenolate in chemical processes could be developed.

Thermodynamic modeling would use calculated energies to predict equilibrium constants for reactions involving p-benzylphenolate. Kinetic modeling would utilize the activation energies derived from transition state calculations to predict reaction rate constants, often using frameworks like Transition State Theory. Such models are essential for understanding and predicting how the compound will behave under various conditions (e.g., temperature, pressure, solvent) and for optimizing reaction conditions in synthetic applications. As no specific computational studies on potassium p-benzylphenolate are available, no thermodynamic or kinetic data can be presented.

Advanced Applications and Prospective Research Directions for Potassium P Benzylphenolate in Chemical Science

Role in Directed Organic Synthesis and Catalyst Development

As a derivative of phenol (B47542), potassium p-benzylphenolate is expected to function as a potent nucleophile and a moderately strong base in organic synthesis. Its utility is particularly evident in reactions like the Williamson ether synthesis, where an alkoxide or phenoxide anion displaces a halide from an alkyl halide to form an ether. masterorganicchemistry.comchemistrytalk.orgbyjus.com The phenoxide oxygen of this compound can attack a suitable alkyl halide, such as benzyl (B1604629) bromide, to form a diaryl ether, a reaction that proceeds via an SN2 mechanism. youtube.com The use of a phenolate (B1203915) is advantageous over a neutral alcohol because the anionic conjugate base is a significantly better nucleophile. masterorganicchemistry.com

In catalyst development, the potassium component can act as a promoter. While not directly involving this compound, studies on related compounds show that potassium can enhance the performance of catalysts. For instance, potassium has been shown to promote Pt/γ-Al2O3 catalysts for the preparation of o-phenylphenol. This suggests that the potassium cation in this compound could be leveraged to modify the activity or selectivity of catalytic systems in various organic transformations.

Applications in Separation Science and Extraction Processes

The chemical properties of phenolates are pivotal in the separation of alkali metals through solvent extraction. Research has demonstrated the efficacy of substituted phenols, such as 4-ethyl-2-(α-methylbenzyl)phenol, as extractants for the selective separation of rubidium and potassium from alkaline brines. proquest.com The process relies on the ability of the phenolic compound in an organic solvent to selectively form a phenolate salt with one alkali metal cation over another, facilitating its transfer from the aqueous phase to the organic phase. proquest.com

This principle underscores the potential of p-benzylphenol, and by extension its potassium salt, in designing liquid-liquid extraction systems for selectively isolating potassium or other valuable alkali metals. google.comnih.gov The efficiency of such separations can be influenced by factors including the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic solvent. researchgate.net

Investigating Polymerization Initiation and Polymer Chemistry Roles

Potassium salts, particularly alkoxides and related compounds, are well-established initiators for anionic polymerization. du.edu.eg this compound, as a potassium phenoxide, is a viable candidate for initiating the anionic ring-opening polymerization (ROP) of monomers like β-lactones. researchgate.netacs.org In such reactions, the phenoxide anion can act as the initiating species through nucleophilic attack on the monomer. researchgate.net The choice of initiator can significantly influence the polymerization mechanism and the structure of the resulting polymer.

Potassium-based catalysts have been shown to be extremely active in the ROP of L-lactide, producing polylactide, a biodegradable polymer with numerous applications. nih.gov Furthermore, potassium amidate complexes have demonstrated isoselective ROP of rac-lactide. mdpi.com The bulky nature of the p-benzylphenolate group could introduce specific steric effects, potentially influencing the stereochemistry and properties of the resulting polymers. The addition of crown ethers can enhance the reactivity of potassium-based initiators by sequestering the potassium cation, thereby liberating a more reactive "naked" anion. researchgate.net

Table 1: Examples of Potassium-Based Polymerization Initiators and Their Applications

| Initiator Class | Example Compound(s) | Type of Polymerization | Monomer Examples | Reference(s) |

|---|---|---|---|---|

| Potassium Alkoxides | Potassium tert-butoxide (t-BuOK) | Anionic Ring-Opening | β-butyrolactone | researchgate.net |

| Potassium Oximates | Potassium acetophenone (B1666503) oximate | Ring-Opening | L-lactide | nih.gov |

| Potassium Amidates | Potassium N-naphthyl-2-bromobenzamide | Isoselective Ring-Opening | rac-lactide | mdpi.com |

| Potassium Silanolates | Potassium trimethylsilanolate (KTMS) | Ring-Opening | Octamethylcyclotetrasiloxane | mdpi.com |

Exploration in Supramolecular Chemistry and Host-Guest Systems (e.g., Calixarenes)

The interactions between potassium cations and aromatic systems are a cornerstone of supramolecular and host-guest chemistry. wikipedia.org Calixarenes, which are macrocycles built from phenol units, are exemplary hosts that can selectively bind cations. The binding within these systems is often governed by cation-π interactions, where the potassium ion interacts favorably with the electron-rich faces of the aromatic rings of the calixarene (B151959). scholarsportal.infonih.govresearchgate.net

This compound serves as a simple model for understanding the fundamental interactions within these more complex systems. The potassium cation can engage in cation-π interactions, while the phenolate portion mimics the individual units of a calixarene macrocycle. mdpi.com The stability and selectivity of these host-guest complexes are highly dependent on the size of the cation and its fit within the host's cavity. nih.gov This principle is also applied in designing synthetic ion channels and sensors capable of selective potassium recognition. rsc.orgnih.govrsc.org

Potential in Advanced Materials Science Applications

The applications of this compound in polymerization and supramolecular chemistry directly translate to its potential in advanced materials science. acs.org By acting as a polymerization initiator, it can be used to synthesize polymers with controlled molecular weights and architectures, leading to materials with tailored thermal and mechanical properties.

In the realm of functional materials, the principles of potassium ion recognition can be used to develop novel sensors and separation membranes. Supramolecular assemblies based on host-guest chemistry can form gels, liquid crystals, or porous solids with applications in drug delivery and catalysis. wikipedia.org Furthermore, potassium-enriched salt substitutes are being explored for their health benefits in reducing sodium intake, highlighting the broad interdisciplinary relevance of functional potassium salts. mdpi.comresearchgate.netnih.govmdpi.com

Future Research Avenues and Interdisciplinary Considerations

Significant opportunities exist for future research into this compound. A primary avenue would be the systematic synthesis and characterization of the compound, followed by an empirical evaluation of its performance as a base and nucleophile in organic synthesis, particularly for stereoselective reactions where its steric bulk might be advantageous.

Further investigations should focus on its efficacy as an initiator for the anionic polymerization of various monomers, with a detailed analysis of the resulting polymer properties. In separation science, its potential for the selective extraction of potassium and other alkali metals from complex mixtures warrants exploration.

From an interdisciplinary perspective, incorporating the p-benzylphenolate moiety into larger supramolecular structures could lead to new chemosensors with high selectivity for potassium ions, which are vital for biological and environmental monitoring. The study of its crystal engineering and self-assembly properties could also unveil novel solid-state materials with interesting optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for Potassium p-benzylphenolate, and how can purity be validated?

Methodological Answer: Synthesis typically involves neutralizing p-benzylphenol with potassium hydroxide in anhydrous ethanol under inert conditions . Purity validation requires a combination of techniques:

- Titration (e.g., acid-base titration to confirm potassium content) .

- Spectroscopy (¹H/¹³C NMR to verify molecular structure and absence of byproducts) .

- Chromatography (HPLC with UV detection to assess organic impurities) .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, aromatic C=C bonds) .

- UV-Vis : Confirm electronic transitions in the benzylphenolate moiety (λmax ~270 nm) .

- NMR : Assign proton environments (e.g., para-substituted benzyl group at δ 6.8–7.3 ppm) .

- XRD : For crystalline structure validation if single crystals are obtainable .

Q. How is this compound utilized in catalytic studies, and what controls are essential?

Methodological Answer: It serves as a base catalyst in organic reactions (e.g., Knoevenagel condensations). Key controls include:

- Blank reactions to exclude solvent or substrate auto-catalysis.

- Kinetic monitoring (e.g., via GC-MS or in situ IR) to track reaction progress .

- Replication under varying temperatures/pH to assess catalytic robustness .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ion dissociation, increasing activity .

- Moisture sensitivity : Hydration reduces effective catalyst concentration; use Karl Fischer titration to quantify water content .

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers, followed by controlled replication .

Q. What strategies optimize the stability of this compound in aqueous vs. non-aqueous environments?

Methodological Answer:

- Aqueous systems : Buffer solutions (pH >10) prevent protonation of the phenolate ion. Monitor degradation via UV-Vis at timed intervals .

- Non-aqueous systems : Use desiccants (e.g., molecular sieves) to maintain anhydrous conditions. Stability assays under nitrogen atmosphere are critical .

- Accelerated aging studies : Thermal gravimetric analysis (TGA) predicts long-term stability .

Q. What frameworks guide the design of experiments investigating novel applications of this compound?

Methodological Answer:

- PICO framework : Define Population (e.g., reaction type), Intervention (catalyst loading), Comparison (alternative catalysts), Outcome (yield/selectivity) .

- FINER criteria : Ensure questions are Feasible (resource-wise), Novel (unexplored solvent systems), Ethical (waste disposal protocols), and Relevant (green chemistry applications) .

- Triangulation : Cross-validate results using computational modeling (DFT for mechanistic insights) and experimental data .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer:

- Stepwise analysis : Compare intermediate spectra (e.g., after benzylation) to isolate anomalies.

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR .

- Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., stirring rate, humidity) in supplemental materials .

- Data reporting : Use tables to compare catalytic efficiency (e.g., turnover number, TOF) across conditions .

- Ethical considerations : Adhere to waste management protocols for potassium-containing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.